molecular formula C12H7BrF3NO2 B5844189 5-bromo-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

5-bromo-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B5844189
M. Wt: 334.09 g/mol
InChI Key: FPEMGPGQEOAVRF-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a bromine atom at the 5th position of the furan ring and a trifluoromethyl group attached to the phenyl ring

Properties

IUPAC Name

5-bromo-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO2/c13-10-6-5-9(19-10)11(18)17-8-4-2-1-3-7(8)12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEMGPGQEOAVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves a multi-step process. One common method includes the bromination of furan-2-carboxylic acid, followed by the coupling of the brominated intermediate with 2-(trifluoromethyl)aniline. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan carboxamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[2-(trifluoromethyl)phenyl]benzamide
  • 5-bromo-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide
  • 5-bromo-N-[2-(trifluoromethyl)phenyl]pyrrole-2-carboxamide

Uniqueness

5-bromo-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene, thiophene, or pyrrole rings. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

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